molecular formula C24H24N2O3 B2905380 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cinnamamide CAS No. 1235705-52-8

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cinnamamide

Cat. No.: B2905380
CAS No.: 1235705-52-8
M. Wt: 388.467
InChI Key: CCMCZMZAHXVZRR-ZHACJKMWSA-N
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Description

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cinnamamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran moiety, a piperidine ring, and a cinnamamide group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cinnamamide typically involves multiple steps. One common approach is to start with benzofuran-2-carboxylic acid, which undergoes a series of reactions to introduce the piperidine and cinnamamide groups. The reaction conditions often require the use of strong bases, coupling reagents, and solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cinnamamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an antimicrobial, anti-inflammatory, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cinnamamide exerts its effects involves its interaction with specific molecular targets. The benzofuran moiety can bind to receptors or enzymes, modulating their activity. The cinnamamide group may also play a role in the compound's biological activity by interacting with other biomolecules.

Molecular Targets and Pathways: The compound may target specific enzymes or receptors involved in biological processes. For example, it could inhibit enzymes responsible for inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

  • Benzofuran derivatives: These compounds share the benzofuran core structure and exhibit similar biological activities.

  • Piperidine derivatives: Compounds containing piperidine rings are known for their diverse biological activities.

  • Cinnamamide derivatives: These compounds are used in various medicinal applications due to their bioactive properties.

Uniqueness: N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cinnamamide stands out due to its unique combination of functional groups, which allows for a wide range of applications and interactions with biological targets.

Properties

IUPAC Name

(E)-N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c27-23(11-10-18-6-2-1-3-7-18)25-17-19-12-14-26(15-13-19)24(28)22-16-20-8-4-5-9-21(20)29-22/h1-11,16,19H,12-15,17H2,(H,25,27)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMCZMZAHXVZRR-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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